molecular formula C9H12FNO B1400078 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine CAS No. 1341300-00-2

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine

Cat. No.: B1400078
CAS No.: 1341300-00-2
M. Wt: 169.2 g/mol
InChI Key: JAZZLAPZYSTHHF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine is an organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-5-methylphenol with ethylene oxide to form 2-(2-fluoro-5-methylphenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyethanamines with various functional groups.

Scientific Research Applications

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-methylphenoxy)ethan-1-amine
  • 2-(2-Fluoro-6-methylphenoxy)ethan-1-amine
  • 2-(2-Fluoro-5-chlorophenoxy)ethan-1-amine

Uniqueness

2-(2-Fluoro-5-methylphenoxy)ethan-1-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZZLAPZYSTHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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